4-phenyl-2-(trifluoromethyl)benzoyl chloride
Overview
Description
4-phenyl-2-(trifluoromethyl)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a trifluoromethyl group attached to the benzoyl chloride moiety. This compound is of significant interest in organic synthesis due to its reactivity and the presence of the trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2-(trifluoromethyl)benzoyl chloride typically involves the reaction of 4-phenyl-2-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid is converted to the corresponding benzoyl chloride through the action of thionyl chloride, which acts as both a chlorinating agent and a dehydrating agent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature and reaction time to prevent the formation of by-products and to ensure complete conversion of the starting material.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-2-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or aldehyde under appropriate conditions.
Common Reagents and Conditions
Thionyl Chloride: Used in the preparation of the compound from the corresponding benzoic acid.
Phenylboronic Acid: Used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reducing Agents: Such as lithium aluminum hydride, used for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Alcohols and Aldehydes: Formed through reduction reactions.
Scientific Research Applications
4-phenyl-2-(trifluoromethyl)benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Utilized in the synthesis of drug molecules that contain the trifluoromethyl group, which can enhance the pharmacokinetic properties of the drugs.
Agrochemicals: Employed in the synthesis of agrochemical products that benefit from the presence of the trifluoromethyl group.
Materials Science: Used in the development of materials with specific properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 4-phenyl-2-(trifluoromethyl)benzoyl chloride involves its reactivity as a benzoyl chloride. The compound can act as an electrophile in various chemical reactions, where the carbonyl carbon is susceptible to nucleophilic attack. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This reactivity is utilized in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoyl chloride: Similar in structure but lacks the phenyl group attached to the benzene ring.
2-(Trifluoromethyl)benzoyl chloride: Similar in structure but has the trifluoromethyl group in a different position on the benzene ring.
4-Fluorobenzoyl chloride: Contains a fluorine atom instead of a trifluoromethyl group.
Uniqueness
4-phenyl-2-(trifluoromethyl)benzoyl chloride is unique due to the presence of both a phenyl group and a trifluoromethyl group on the benzoyl chloride moiety. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to similar compounds.
Properties
IUPAC Name |
4-phenyl-2-(trifluoromethyl)benzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O/c15-13(19)11-7-6-10(8-12(11)14(16,17)18)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTYHZSYTXPWFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201211379 | |
Record name | 3-(Trifluoromethyl)[1,1′-biphenyl]-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201211379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214363-05-9 | |
Record name | 3-(Trifluoromethyl)[1,1′-biphenyl]-4-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214363-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)[1,1′-biphenyl]-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201211379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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